2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted at the 2-position with a 5-nitrothiophene-2-carboxamido group and at the 3-position with a carboxamide moiety.
Properties
IUPAC Name |
2-[(5-nitrothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c15-12(18)11-7-3-1-2-4-8(7)23-14(11)16-13(19)9-5-6-10(22-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXDQEDGCDTXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the STING protein , an important immune-associated protein that localizes in the endoplasmic reticulum membrane. STING serves as a pattern-recognition receptor (PRR) and an adaptor molecule, which can be directly stimulated by cyclic dinucleotides (CDNs) to activate the innate immune system.
Pharmacokinetics
A structure-activity relationship (SAR) campaign was carried out to optimize antileishmanial activity, reduce mammalian cell toxicity, and improve aqueous solubility.
Result of Action
The compound’s action results in mitochondrial damage and ROS accumulation observed upon treatment of L. major promastigotes. Moreover, the synthesis of probe 251, based off the scaffold, revealed that multiple protein targets are covalently modified upon in cellulo bioactivation. iTRAQ proteomics confirmed that most proteins affected are ribosomal proteins involved in translation.
Biological Activity
The compound 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a member of the thiophene family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible thiophene derivatives. The general synthetic pathway includes:
- Formation of Thiophene Derivatives : Initial reactions involve the condensation of suitable thiophenes with carboxylic acids or their derivatives.
- Carboxamide Formation : The introduction of the nitro group and subsequent amide formation are critical steps in achieving the target structure.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophenes exhibit significant antimicrobial properties. For instance:
- A study reported that compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .
- The compound was screened alongside established antibiotics such as ampicillin and ketoconazole, showing promising results in vitro against bacterial and fungal pathogens .
Anticancer Potential
The anticancer activity of thiophene derivatives has been a focal point in medicinal chemistry:
- Compounds related to benzo[b]thiophenes have shown potential as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest .
- In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation effectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. Key findings include:
- The presence of electron-withdrawing groups (like nitro groups) significantly enhances antimicrobial activity.
- Modifications at different positions on the thiophene ring can lead to variations in potency and selectivity against specific pathogens .
Case Studies
Several case studies illustrate the biological efficacy of related compounds:
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
Data Table: Biological Activity Summary
Scientific Research Applications
-
Antimicrobial Activity :
- Compounds containing thiophene derivatives have shown significant antimicrobial properties. Studies indicate that modifications in the thiophene ring can enhance their effectiveness against various pathogens, including bacteria and fungi . The nitro group in this specific compound may further augment its antimicrobial potency.
-
Anti-inflammatory Properties :
- Research has suggested that related compounds exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). Molecular docking studies have indicated that the compound may selectively inhibit 5-LOX, making it a candidate for treating inflammatory diseases .
- Antitumor Activity :
- Anticoagulant Properties :
Case Study 1: Antimicrobial Efficacy
A study synthesizing various thiophene derivatives reported that compounds similar to 2-(5-Nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibited significant antibacterial activity against resistant strains of bacteria. The incorporation of nitro groups was crucial in enhancing the antimicrobial efficacy.
Case Study 2: Anti-inflammatory Mechanism
In silico studies utilizing molecular docking techniques revealed that this compound binds effectively to the active site of 5-LOX. The binding interactions included hydrogen bonds with key amino acids, suggesting a selective inhibition pathway that could be beneficial for developing anti-inflammatory drugs.
Data Table of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall | Treatment of bacterial infections |
| Anti-inflammatory | Inhibition of 5-LOX | Management of inflammatory diseases |
| Antitumor | Induction of apoptosis | Cancer treatment |
| Anticoagulant | Modulation of coagulation factors | Prevention of thromboembolic events |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tetrahydrobenzo[b]thiophene scaffold is a common feature among related compounds, with variations in substituents dictating functional outcomes:
Key Observations :
- Hydrophilic vs. Lipophilic Substituents: The cyano group in Compound 92b increases polarity, favoring antioxidant activity, whereas the methoxyphenylpiperazinyl group in Compound 122 introduces bulk and basicity, enhancing cholinesterase inhibition .
- Steric Effects : Cyclopropane (Compound D128) and difluoro substitutions may restrict conformational flexibility, altering target selectivity .
Antioxidant Activity
- Compound 92b (55.5% nitric oxide scavenging at 100 μM) outperforms analogs lacking polar groups, suggesting carboxamide and nitrile moieties synergize to stabilize free radicals .
- Target Compound : The 5-nitrothiophene group may further enhance radical scavenging due to nitro’s strong electron-withdrawing effect, though direct data are unavailable.
Enzyme Inhibition
- Compound 122 ’s 60% AChE inhibition highlights the importance of aromatic/heterocyclic substituents (e.g., methoxyphenylpiperazinyl) for targeting neurological enzymes .
- Compound 16 (: N-benzyl-imidazole derivative) and Compound Vf (: 3-chlorobenzamido analog) demonstrate how alkyl/aryl chains modulate pharmacokinetics (e.g., blood-brain barrier penetration) .
Physicochemical Properties
- Acidity/Basicity : The pKa of the target compound’s carboxamide is likely near 10.32 (as predicted for ’s analog), influencing solubility and ionization .
- Thermal Stability : ’s compound has a predicted boiling point of 514.4°C, suggesting high thermal stability due to aromatic stacking and hydrogen bonding .
Q & A
Basic: What are the critical steps for synthesizing 2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
Methodological Answer:
Synthesis involves multi-step reactions:
Core Structure Preparation : The tetrahydrobenzo[b]thiophene core is synthesized via cyclization of substituted thiophenes under controlled temperatures (e.g., 60–80°C) using solvents like DMF or DMSO to stabilize intermediates .
Nitrothiophene Functionalization : The 5-nitrothiophene-2-carboxamide group is introduced via amide coupling (e.g., EDC/HOBt activation) under inert conditions to avoid side reactions .
Purification : Intermediate and final products require HPLC (C18 column, acetonitrile/water gradient) and recrystallization (e.g., methanol/water) to achieve >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
